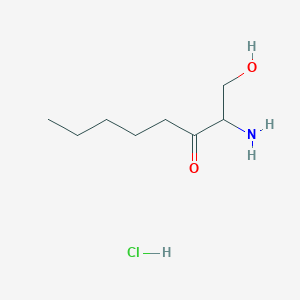
5-(methoxymethoxy)-Pentanoicacidmethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethoxy)-Pentanoicacidmethylester is an organic compound that features a methoxymethoxy group attached to a pentanoic acid methyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethoxy)-Pentanoicacidmethylester typically involves the protection of alcohol groups using methoxymethyl (MOM) ethers. The process begins with the deprotonation of the alcohol using a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane, followed by the addition of a chloromethyl reagent . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection strategies. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethoxy)-Pentanoicacidmethylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methoxymethoxy)-Pentanoicacidmethylester has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(methoxymethoxy)-Pentanoicacidmethylester involves its interaction with specific molecular targets. The methoxymethoxy group can act as a protecting group, preventing unwanted reactions at the alcohol site. This allows for selective reactions at other functional groups, facilitating complex synthetic pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methoxymethyl ethers: Similar in structure and used for protecting alcohols.
Pentanoic acid derivatives: Share the pentanoic acid backbone but differ in functional groups attached.
Uniqueness
5-(Methoxymethoxy)-Pentanoicacidmethylester is unique due to its dual functionality as both a protecting group and a reactive ester. This dual functionality allows for versatile applications in synthetic chemistry and industrial processes.
Properties
CAS No. |
138613-36-2 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.212 |
IUPAC Name |
methyl 5-(methoxymethoxy)pentanoate |
InChI |
InChI=1S/C8H16O4/c1-10-7-12-6-4-3-5-8(9)11-2/h3-7H2,1-2H3 |
InChI Key |
WNRZNJCHHTXQQP-UHFFFAOYSA-N |
SMILES |
COCOCCCCC(=O)OC |
Synonyms |
5-(methoxymethoxy)-Pentanoicacidmethylester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B593884.png)
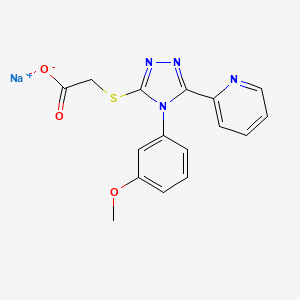
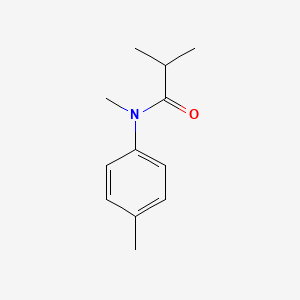
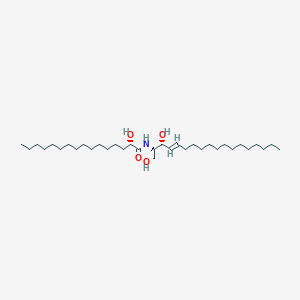
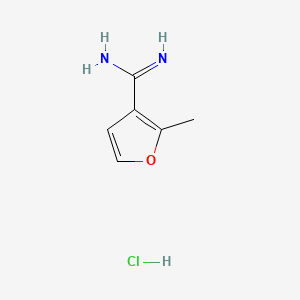
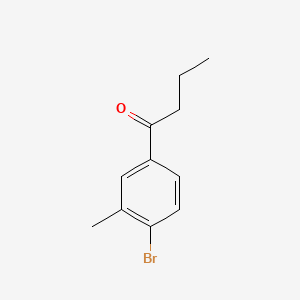
![cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]](/img/structure/B593899.png)
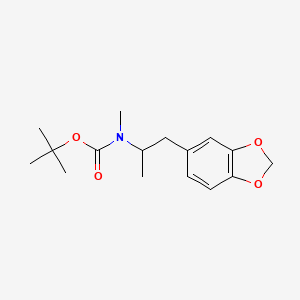
![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)
